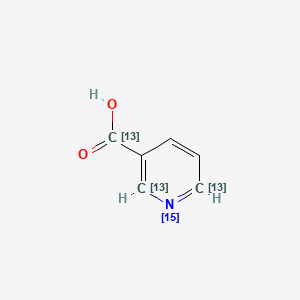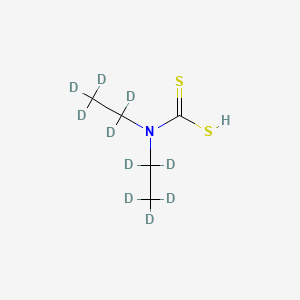
Ditiocarb-d10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ditiocarb-d10, also known as Diethyldithiocarbamic acid-d10, is a deuterium-labeled derivative of Ditiocarb. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules has gained attention due to its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ditiocarb-d10 is synthesized by incorporating deuterium into the Ditiocarb molecule. The specific synthetic routes and reaction conditions for this compound are not widely documented. the general approach involves the substitution of hydrogen atoms with deuterium in the Ditiocarb molecule. This process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production methods for this compound are not extensively detailed in the literature. The production process likely involves the same principles as laboratory synthesis but on a larger scale. This includes the use of deuterated reagents and solvents, as well as specialized equipment to handle and incorporate deuterium into the Ditiocarb molecule .
Analyse Chemischer Reaktionen
Types of Reactions
Ditiocarb-d10, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides and other oxidation products.
Reduction: The compound can be reduced to form thiols and other reduction products.
Substitution: This compound can participate in substitution reactions where the dithiocarbamate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield disulfides, while reduction reactions may produce thiols .
Wissenschaftliche Forschungsanwendungen
Ditiocarb-d10 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in the study of reaction mechanisms and pathways due to its stable isotope labeling.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential effects on pharmacokinetics and metabolism in drug development.
Industry: Utilized in the development of new materials and chemical processes where stable isotope labeling is required
Wirkmechanismus
The mechanism of action of Ditiocarb-d10 is similar to that of its non-deuterated counterpart, Ditiocarb. It acts as a chelating agent, binding to metal ions and facilitating their removal from biological systems. This property makes it useful in the treatment of metal poisoning and in various research applications. The incorporation of deuterium can affect the pharmacokinetic and metabolic profiles of the compound, potentially altering its distribution, metabolism, and excretion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ditiocarb: The non-deuterated form of Ditiocarb-d10, used for similar applications but without the benefits of stable isotope labeling.
Disulfiram: A related compound used in the treatment of alcohol dependence, which metabolizes to Ditiocarb in the body.
Diethyldithiocarbamate: Another thiocarbamate compound with similar chemical properties and applications
Uniqueness
This compound is unique due to its stable isotope labeling with deuterium. This labeling provides distinct advantages in scientific research, particularly in the study of pharmacokinetics and metabolism. The incorporation of deuterium can lead to differences in the behavior of the compound compared to its non-deuterated counterpart, making it a valuable tool in various research fields .
Eigenschaften
Molekularformel |
C5H11NS2 |
|---|---|
Molekulargewicht |
159.3 g/mol |
IUPAC-Name |
bis(1,1,2,2,2-pentadeuterioethyl)carbamodithioic acid |
InChI |
InChI=1S/C5H11NS2/c1-3-6(4-2)5(7)8/h3-4H2,1-2H3,(H,7,8)/i1D3,2D3,3D2,4D2 |
InChI-Schlüssel |
LMBWSYZSUOEYSN-MWUKXHIBSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(C(=S)S)C([2H])([2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CCN(CC)C(=S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12394236.png)
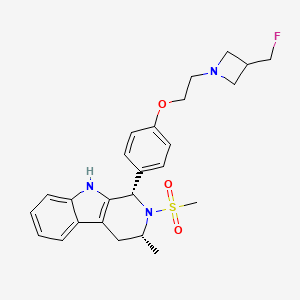

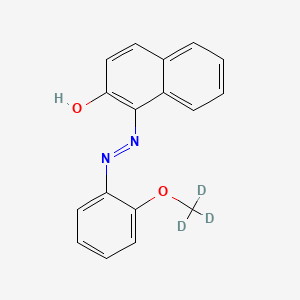
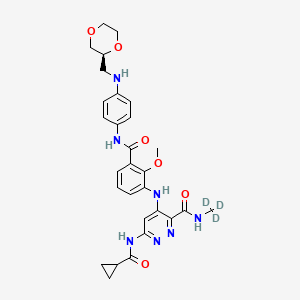
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12394266.png)
![7-dimethylphosphoryl-3-[2-[[(1S,3S)-3-hydroxycyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile](/img/structure/B12394268.png)
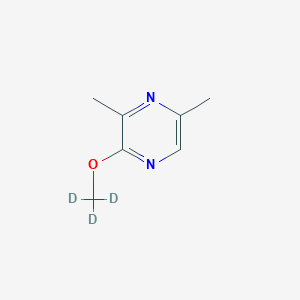
![N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide](/img/structure/B12394281.png)
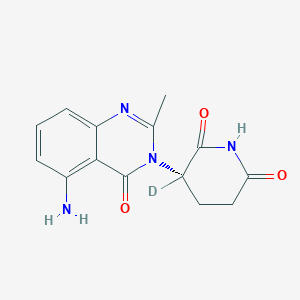
![[(2R,4S,5R)-3-acetyloxy-4-fluoro-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12394293.png)
